Cas no 917918-80-0 (4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one)

4-Methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound featuring a fused pyrrolo-pyridine core with a methoxy substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and other biologically active molecules. The methoxy group further modulates reactivity and solubility, facilitating selective functionalization. High purity and stability under standard conditions ensure consistent performance in research and industrial processes. This compound is particularly useful for exploring structure-activity relationships in drug discovery.
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one structure
917918-80-0 structure
Product name:4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
CAS No:917918-80-0
MF:C8H8N2O2
Molecular Weight:164.161321640015
MDL:MFCD09907831
CID:827152
PubChem ID:15986928

4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
    • 7-Hydroxy-4-methoxy-6-azaindole
    • 1,6-Dihydro-4-methoxy-7H-pyrrolo-[2,3-c]pyridin-7-one
    • 4-methoxy-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
    • 1,6-Dihydro-4-methoxy-7H-pyrrolo[2,3-c]pyridin-7-one
    • 7-hydroxyl-4-methoxy-6-azaindole
    • 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
    • 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-4-methoxy-
    • 4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-ol
    • KZKAJMZNTBJUNK-UHFFFAOYSA-N
    • 3293AH
    • SB11023
    • 4-methoxy-1,6-
    • 1,6-Dihydro-4-methoxy-7H-pyrrolo[2,3-c]pyridin-7-one (ACI)
    • AKOS006312105
    • CS-M1662
    • 4-METHOXY-1H,6H-PYRROLO[2,3-C]PYRIDIN-7-ONE
    • N1,N2-dimethyl-1,2-benzenedicarboxamide; N,N'-Dimethylphthalamide; N,N'-Dimethylphthalic Diamide; N,N'-Dimethyl-phthalamide
    • SY321076
    • MFCD09907831
    • CS-13133
    • 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
    • 917918-80-0
    • P11766
    • AKOS022180460
    • DTXSID90580922
    • SCHEMBL3570127
    • SCHEMBL12527957
    • MDL: MFCD09907831
    • インチ: 1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,9H,1H3,(H,10,11)
    • InChIKey: KZKAJMZNTBJUNK-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(C=CN2)C(OC)=CN1

計算された属性

  • 精确分子量: 164.05900
  • 同位素质量: 164.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 237
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.1
  • XLogP3: 0.1

じっけんとくせい

  • 密度みつど: 1.36
  • Boiling Point: 519.4°C at 760 mmHg
  • フラッシュポイント: 267.9°C
  • Refractive Index: 1.619
  • PSA: 58.14000
  • LogP: 1.27710

4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05689-500MG
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
917918-80-0 97%
500MG
¥ 5,121.00 2023-04-13
TRC
H825405-25mg
7-Hydroxy-4-methoxy-6-azaindole
917918-80-0
25mg
$ 115.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H43890-250mg
4-methoxy-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
917918-80-0 98%
250mg
¥8412.0 2023-09-07
Chemenu
CM333330-100mg
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
917918-80-0 95%+
100mg
$791 2021-08-18
eNovation Chemicals LLC
Y0998073-250mg
7-Hydroxy-4-methoxy-1H-pyrrolo[2,3-c]pyridine
917918-80-0 95%
250mg
$800 2024-08-02
Chemenu
CM333330-250mg
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
917918-80-0 95%+
250mg
$766 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05689-250MG
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
917918-80-0 97%
250MG
¥ 3,075.00 2023-04-13
1PlusChem
1P00GUGY-250mg
7-Hydroxy-4-methoxy-6-azaindole
917918-80-0 95%
250mg
$554.00 2025-02-27
eNovation Chemicals LLC
Y0998073-1g
7-hydroxy-4-methoxy-1H-pyrrolo[2,3-c]pyridine
917918-80-0 95%
1g
$1000 2025-02-26
eNovation Chemicals LLC
Y1218315-1g
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
917918-80-0 97%
1g
$1255 2025-03-01

4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: N-Methyl-2-pyrrolidone Solvents: Water ;  90 °C
Reference
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; Tripp, Jonathan C.; Schultz, Mitchell J.; Payack, Joseph F.; Fanfair, Dayne D.; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile ,  Water ;  1 - 3 h, rt → 65 °C; 65 °C → rt
1.2 Reagents: Water ;  rt → 0 °C; 1 h, 0 °C
Reference
Surprising selectivity in the transformation of dimethoxy azaindoles
Gesenberg, Kirsten; Deshpande, Prashant P.; Pullockaran, Annie; Xu, Feng; Wu, Dedong; et al, Tetrahedron Letters, 2007, 48(15), 2675-2677

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone ,  Water ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Discovery and optimization of novel small-molecule HIV-1 entry inhibitors using field-based virtual screening and bioisosteric replacement
Tuyishime, Marina; Danish, Matt; Princiotto, Amy; Mankowski, Marie K.; Lawrence, Rae; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(23), 5439-5445

4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Raw materials

4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Preparation Products

4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 関連文献

4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-oneに関する追加情報

Research Brief on 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 917918-80-0): Recent Advances and Applications

The compound 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 917918-80-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused pyrrolo-pyridinone core, has been explored for its role in modulating various biological targets, including kinases and enzymes involved in inflammatory and oncogenic pathways. Recent studies have highlighted its utility as a versatile intermediate in the synthesis of novel bioactive molecules, making it a focal point for drug discovery efforts.

One of the key advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancers. Researchers have synthesized derivatives of 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one to evaluate their inhibitory activity against specific kinases, such as JAK and CDK families. Preliminary results indicate promising selectivity and potency, with some derivatives demonstrating nanomolar IC50 values in enzymatic assays. These findings suggest that this scaffold could serve as a valuable starting point for the design of next-generation kinase inhibitors.

In addition to its kinase inhibitory potential, recent investigations have explored the anti-inflammatory properties of 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one derivatives. Studies in cellular and animal models have shown that certain analogs can effectively suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating NF-κB signaling. These effects are particularly relevant for the treatment of chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The ability to fine-tune the chemical structure of this scaffold to enhance its anti-inflammatory efficacy while minimizing off-target effects is an active area of research.

Another notable development is the incorporation of 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one into PROTAC (Proteolysis Targeting Chimeras) molecules. PROTACs are a novel class of therapeutics that induce targeted protein degradation by hijacking the ubiquitin-proteasome system. Researchers have successfully conjugated this scaffold to E3 ligase ligands, creating bifunctional molecules capable of degrading disease-relevant proteins. Early-stage studies have demonstrated the feasibility of this approach, with PROTACs based on this scaffold showing efficient degradation of target proteins in vitro and in vivo. This innovation opens new avenues for the treatment of diseases that are traditionally considered "undruggable."

Despite these promising developments, challenges remain in the optimization of 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one-based compounds. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have employed computational modeling and high-throughput screening to identify optimal substituents and modifications that enhance the pharmacokinetic and pharmacodynamic profiles of these molecules. Collaborative research between academia and industry is expected to accelerate the translation of these findings into clinical candidates.

In conclusion, 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 917918-80-0) represents a versatile and promising scaffold in chemical biology and drug discovery. Its applications span kinase inhibition, anti-inflammatory therapy, and targeted protein degradation, highlighting its broad utility. Continued research and development efforts are likely to yield novel therapeutics that leverage the unique properties of this compound, addressing unmet medical needs across a range of diseases.

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